Lipophilicity: Carboxamide vs. Carboxylic Acid
The primary carboxamide functionality provides a significantly lower partition coefficient compared to the corresponding carboxylic acid. The target compound exhibits a logP value of -0.292 [1], while its direct analog, 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, has a reported logP of 0.883 [2]. This difference of 1.175 logP units translates to the carboxamide being approximately 15 times more hydrophilic than the carboxylic acid. This substantial shift in lipophilicity directly impacts passive membrane permeability and aqueous solubility, which are critical parameters in early drug discovery and agrochemical formulation.
Acid analog: 0.883
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = -0.292 |
| Comparator Or Baseline | 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid (logP = 0.883) |
| Quantified Difference | ΔlogP = 1.175 (target is more hydrophilic) |
| Conditions | Calculated or experimentally derived logP values from standardized databases |
Why This Matters
This quantitative difference in lipophilicity guides selection for screening campaigns where balancing permeability and solubility is crucial for achieving optimal oral bioavailability or avoiding non-specific protein binding [3].
- [1] ChemExper. 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide, logP = -0.292. Accessed 2024. View Source
- [2] ChemBase. 3-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid, LogP 0.389 (or 0.883). Accessed 2024. View Source
- [3] Durgun, M., et al. (2024). Design and Synthesis of Pyrazole Carboxamide Derivatives as Selective Cholinesterase and Carbonic Anhydrase Inhibitors. Chemistry & Biodiversity, 21(2), e202301824. View Source
